molecular formula C10H20O2 B1594394 (Z)-1,1-Diethoxyhex-3-ene CAS No. 73545-18-3

(Z)-1,1-Diethoxyhex-3-ene

Cat. No. B1594394
CAS RN: 73545-18-3
M. Wt: 172.26 g/mol
InChI Key: IOBHVJHSBREPFR-UHFFFAOYSA-N
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Description

(Z)-1,1-Diethoxyhex-3-ene is an important organic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is commonly used in the synthesis of various organic compounds and has potential applications in the field of medicinal chemistry.

Scientific Research Applications

Palladium-Catalyzed Asymmetric Synthesis

  • Palladium complexes, when associated with chiral ligands, can catalyze reactions involving (Z)-1,1-Diethoxyhex-3-ene derivatives. This process is used for the asymmetric synthesis of complex organic compounds, such as tetrahydro-2-vinylquinoxalines, which have potential applications in pharmaceuticals and materials science (Massacret, Lhoste, & Sinou, 1999).

Synthesis of Silacyclopent-3-enes

  • (Z)-1,1-Diethoxyhex-3-ene derivatives are used in the synthesis of silacyclopent-3-enes. These compounds have applications in the development of new materials and catalysts (Miyakawa et al., 2007).

UV-A Absorbers

  • The reaction products of (Z)-1,1-Diethoxyhex-3-ene derivatives are studied for their potential as UV-A absorbers. This has applications in sunscreen formulations and materials designed to offer UV protection (Winkler et al., 2014).

Carbon-Rich Acetylenic Scaffolding

  • Derivatives of (Z)-1,1-Diethoxyhex-3-ene are used in the creation of carbon-rich scaffolds. These scaffolds have applications in the construction of novel materials, especially in nanotechnology and molecular electronics (Diederich, 2001).

Precursors in Organic Synthesis

  • These compounds are used as precursors for nucleophilic acylation, leading to the formation of various organic compounds with potential applications in drug synthesis and material science (Prandi & Venturello, 1994).

Asymmetric Catalysis

  • (Z)-1,1-Diethoxyhex-3-ene derivatives are involved in the synthesis of compounds used in asymmetric catalysis, which is crucial in producing enantiomerically pure substances for pharmaceuticals (Ding et al., 2005).

Nonlinear Optical Studies

  • The derivatives of (Z)-1,1-Diethoxyhex-3-ene are studied for their nonlinear optical properties, which have potential applications in optoelectronics and laser technology (Mathew et al., 2019).

Synthesis of Phosphono-α-C-Glycosides

  • These compounds are used in the synthesis of phosphono-α-C-glycosides, which have applications in medicinal chemistry and drug development (Leonelli et al.,2005)

properties

IUPAC Name

(Z)-1,1-diethoxyhex-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-7-8-9-10(11-5-2)12-6-3/h7-8,10H,4-6,9H2,1-3H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBHVJHSBREPFR-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80888409
Record name 3-Hexene, 1,1-diethoxy-, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80888409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hexene, 1,1-diethoxy-, (3Z)-

CAS RN

73545-18-3
Record name (3Z)-1,1-Diethoxy-3-hexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73545-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexene, 1,1-diethoxy-, (3Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073545183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexene, 1,1-diethoxy-, (3Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hexene, 1,1-diethoxy-, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80888409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-1,1-diethoxyhex-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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